1,2-Dihydronaphthalene-1,2-diol
Overview
Description
1,2-Dihydronaphthalene-1,2-diol is a member of the class of naphthalenediols, characterized by the presence of hydroxy groups at positions 1 and 2 on the dihydronaphthalene ring. Its molecular formula is C10H10O2, and it is known for its role as a bacterial xenobiotic metabolite and a mouse metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydronaphthalene-1,2-diol can be synthesized through the catalytic hydrogenation of naphthalene-1,2-diol. This process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydronaphthalene-1,2-diol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where the hydroxy groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products Formed
Oxidation: Naphthalene-1,2-diol.
Reduction: 1,2-Dihydronaphthalene.
Substitution: Halogenated derivatives of 1,2-dihydronaphthalene.
Scientific Research Applications
1,2-Dihydronaphthalene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dihydronaphthalene-1,2-diol involves its interaction with specific enzymes and metabolic pathways. For example, it is a substrate for naphthalene 1,2-dioxygenase, which catalyzes the cis-dihydroxylation of naphthalene to form this compound. This enzyme contains a mononuclear non-heme iron (II) complex that uses dioxygen and electrons from NADH to carry out the reaction . The product can further undergo dehydrogenation to form naphthalene-1,2-diol .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2-diol: A direct oxidation product of 1,2-dihydronaphthalene-1,2-diol.
1,2-Dihydronaphthalene: A reduction product of this compound.
cis-1,2-Dihydronaphthalene-1,2-diol: An isomer of this compound with different stereochemistry.
Uniqueness
This compound is unique due to its specific structural configuration and its role as an intermediate in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
1,2-dihydronaphthalene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHWUSUBHNZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201291284 | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7234-04-0 | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7234-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydroxy-1,2-dihydronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dihydro-1,2-dihydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201291284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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